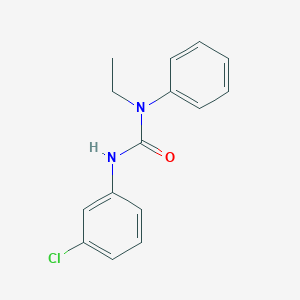

3-(3-Chlorophenyl)-1-ethyl-1-phenylurea

Description

3-(3-Chlorophenyl)-1-ethyl-1-phenylurea is a substituted urea derivative characterized by a urea backbone (NH₂–CO–NH₂) with an ethyl group and a 3-chlorophenyl substituent. Key features include:

- Substituent positions: The 3-chlorophenyl group introduces steric and electronic effects, influencing solubility, reactivity, and biological activity.

- Synthetic pathways: Likely synthesized via condensation reactions involving isocyanates or thiourea precursors, similar to methods reported for related compounds .

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-ethyl-1-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-2-18(14-9-4-3-5-10-14)15(19)17-13-8-6-7-12(16)11-13/h3-11H,2H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZCCGLTBCWOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304086 | |

| Record name | 3-(3-chlorophenyl)-1-ethyl-1-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198310 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

82744-90-9 | |

| Record name | NSC164139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-chlorophenyl)-1-ethyl-1-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-CHLOROPHENYL)-1-ETHYL-1-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-ethyl-1-phenylurea can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with ethyl isocyanate in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions to yield substituted anilines and carbamic acid derivatives. This reaction is critical for understanding environmental degradation and metabolic pathways.

Conditions and Products

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (1–3 M), reflux | 3-Chloroaniline + Ethylphenylcarbamic acid |

| Basic Hydrolysis | NaOH (1–5 M), 60–80°C | 3-Chloroaniline + Ethylphenylamine + CO₂ |

Mechanistic Insights

-

Protonation of the urea oxygen under acidic conditions enhances electrophilicity, facilitating nucleophilic attack by water .

-

Base-mediated hydrolysis proceeds via deprotonation and cleavage of the C–N bond, releasing ammonia/amines.

Substitution Reactions

The 3-chlorophenyl group participates in nucleophilic aromatic substitution (SNAr) under specific conditions, enabling functional group diversification .

Key Observations

-

Meta-chloro substituent reactivity :

Biological Implications

-

Substitution at the meta-position enhances α-glucosidase inhibition (IC₅₀ = 2.14 ± 0.11 µM for phenyl-substituted analogs) .

Coupling Reactions

The urea’s NH group serves as a nucleophile in coupling reactions with electrophiles such as isocyanates and carbonyl compounds .

Example Reaction

text3-(3-Chlorophenyl)-1-ethyl-1-phenylurea + R–NCO → 1,3-Disubstituted Urea Derivatives

Conditions :

Yield Optimization

Stability Under Thermal and Photolytic Conditions

Thermal Degradation :

-

Decomposes at >200°C, releasing HCl and forming phenylisocyanate intermediates .

Photolysis : -

UV irradiation (254 nm) in methanol generates 3-chlorophenol and ethylphenylurea via radical pathways.

Biological Activity Correlations

Scientific Research Applications

Herbicidal Properties

One of the primary applications of 3-(3-Chlorophenyl)-1-ethyl-1-phenylurea is as a herbicide. It exhibits selective herbicidal properties, making it effective against a range of weeds while being safe for certain crops. The compound can be applied in various forms, including powders, solutions, and emulsions.

Application Rates:

- Typical application rates range from 0.5 to 5 kg per hectare , depending on the target weeds and crop types .

Efficacy:

The efficacy of this compound was demonstrated in a study where it was tested against several common weeds. The results indicated that it provided higher activity and selectivity compared to control compounds. For example:

| Compound | Maize | Common Beet | Bush Bean | Wheat | Sugar Cane |

|---|---|---|---|---|---|

| This compound | 9 | 10 | 10 | 10 | 10 |

| Control Compound (N-(3-chloro-4-methyl-phenyl)-N',N'-dimethyl-urea) | 0 | 1 | 8 | 7 | 1 |

The scale used for evaluation ranged from 0 (total destruction) to 10 (no injury) .

Defoliant and Desiccant Action

In addition to its herbicidal properties, this compound also functions as a defoliant and desiccant, aiding in the harvesting process by promoting leaf drop in certain crops. This application is particularly beneficial in crops like cotton and soybeans, where timely harvesting is crucial.

Therapeutic Potential

Research indicates that derivatives of phenylurea, including this compound, have potential therapeutic applications. These compounds have been studied for their antibacterial and anti-HIV activities.

Case Study:

A study synthesized various phenylurea derivatives and tested them for biological activity, revealing promising results against different microorganisms . The structural analysis of these compounds was performed using techniques like NMR and IR spectroscopy.

Antibacterial Activity

The antibacterial activity of phenylurea derivatives has been documented, with some compounds showing effectiveness against resistant strains of bacteria. This opens avenues for developing new antibiotics based on the phenylurea scaffold.

Summary of Findings

The diverse applications of this compound highlight its importance in both agricultural and medicinal fields. Its selective herbicidal action makes it valuable for crop management, while its potential medicinal properties warrant further investigation.

Key Points:

- Agricultural Use: Effective herbicide with selective action; also serves as a defoliant.

- Medicinal Use: Potential antibacterial and anti-HIV properties; ongoing research into therapeutic applications.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-1-ethyl-1-phenylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position Effects

- The chloroethyl moiety increases reactivity, posing higher toxicity risks .

Thiourea Derivatives

- 3-Acetyl-1-(3-chlorophenyl)thiourea (): Replacing the urea oxygen with sulfur (thiourea) enhances metal-binding capacity and alters biological activity.

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-1-ethyl-1-phenylurea, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is typically synthesized via urea-forming reactions between substituted anilines and isocyanates. To optimize yield and purity, employ computational reaction path searches (e.g., quantum chemical calculations) to predict favorable intermediates and transition states . Coupled with factorial design , systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions . For example, a 2<sup>k</sup> factorial experiment can isolate critical variables affecting reaction efficiency.

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm substituent positions and urea backbone integrity, HPLC-MS for purity assessment (>98%), and FT-IR to verify carbonyl and N-H functional groups. Data should be cross-validated using cheminformatics software (e.g., ACD/Labs or ChemAxon) to resolve spectral ambiguities . For trace impurities, employ GC-MS with electron ionization to detect byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or cell lines. Implement meta-analysis frameworks to harmonize datasets, focusing on factors like:

- Dosage-response curves across studies.

- In silico docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins .

- Factorial in vitro experiments to test interactions between solvent systems, pH, and biological matrices .

Statistical tools (e.g., ANOVA with post-hoc Tukey tests) can identify outliers or confounding variables.

Q. What methodologies are suitable for assessing the environmental fate and degradation pathways of this compound?

- Methodological Answer : Conduct accelerated degradation studies under simulated environmental conditions (UV light, microbial consortia). Use LC-MS/MS to identify metabolites and quantify half-lives. Pair with computational models (e.g., COMSOL Multiphysics) to simulate soil mobility and bioaccumulation potential . For unresolved degradation products, apply high-resolution mass spectrometry (HRMS) with isotopic pattern filtering.

Q. How can researchers design experiments to elucidate the reaction mechanism of this compound in catalytic systems?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N-urea precursors) to track bond formation/cleavage steps via MS/MS fragmentation. Combine with density functional theory (DFT) calculations to model transition states and activation energies . For real-time monitoring, use in situ FT-IR or Raman spectroscopy to capture intermediate species during synthesis.

Safety and Handling

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Based on structurally analogous urea compounds:

- Storage : Under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation.

- Handling : Use glove boxes or fume hoods with HEPA filters; avoid contact with oxidizing agents .

- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize chlorine byproducts.

Data Management and Reproducibility

Q. How can computational tools enhance the reproducibility of studies involving this compound?

- Methodological Answer : Implement electronic lab notebooks (ELNs) for real-time data logging and version control. Use chemical informatics platforms (e.g., ChemStation, OpenBabel) to standardize reaction parameters and spectral annotations . For reproducibility audits, apply machine learning algorithms to detect anomalies in raw datasets (e.g., outlier peaks in chromatograms).

Table: Key Methodologies for Synthesis Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.